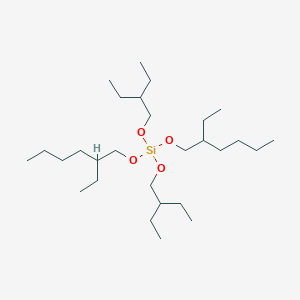
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde
Übersicht
Beschreibung
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, also known as TFMA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is widely used in various scientific research fields, including medicinal chemistry, biochemistry, and chemical biology.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
- The catalytic oxidation of cis-2-butene and propylene with molecular oxygen in the presence of a well-defined surface coordination compound can afford acetaldehyde. This process demonstrates a potential application of similar aldehydes like 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde in catalytic oxidation reactions (Le Quéméner et al., 2018).
- Acetaldehyde has been shown to be completely oxidized to CO2 over a Pd/WO(3) photocatalyst under specific light irradiation. This finding suggests the potential of similar compounds in photocatalytic applications (Arai et al., 2008).
Material Science and Chemical Synthesis
- Alkene oxidation by a platinum oxo complex with acetaldehyde as a by-product indicates the possibility of using similar aldehydes in material science for creating specific chemical compounds (Szuromi et al., 2003).
- The structural and spectroscopic analysis of molecules like 4-nitro-isonitrosoacetophenone (ninapH), which have similar structural elements to this compound, provides insights into the potential application in molecular structure studies (Kucuk et al., 2017).
Surface Science and Adsorption Studies
- Studies on acetaldehyde reactions on CeO2 and CeO2-supported catalysts reveal the potential of this compound in surface science and adsorption studies, particularly for understanding catalytic processes and surface interactions (Idriss et al., 1995).
Biochemistry and Enzyme Engineering
- The enzyme 4-oxalocrotonate tautomerase (4-OT) demonstrates the potential use of similar aldehydes in the study of enzyme-catalyzed reactions, providing insights into biochemical pathways and potential applications in enzyme engineering (Zandvoort et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOMXTCPIUNFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80906793 | |
| Record name | Oxo[4-(trifluoromethyl)phenyl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101906-05-2 | |
| Record name | Oxo[4-(trifluoromethyl)phenyl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione](/img/structure/B156311.png)

![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)


